molecular formula C23H28N2O4 B2630182 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(propan-2-yloxy)benzamide CAS No. 921543-33-1

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(propan-2-yloxy)benzamide

Cat. No.: B2630182
CAS No.: 921543-33-1
M. Wt: 396.487
InChI Key: ZIFOEYIOZQWVEX-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(propan-2-yloxy)benzamide is a high-purity benzoxazepine derivative offered for research and development applications. This compound features a complex molecular architecture comprising a benzoxazepine core system, specifically a 3,3-dimethyl-5-ethyl substitution pattern on the tetrahydro-4-oxo-1,5-benzoxazepine scaffold, coupled with a 4-(propan-2-yloxy)benzamide moiety at the 7-position. The benzoxazepine structural class has demonstrated significant potential in medicinal chemistry and pharmaceutical research . Based on its structural characteristics, this compound serves as a valuable chemical intermediate for synthesizing more complex heterocyclic systems and for structure-activity relationship studies in drug discovery programs. Researchers utilize this benzoxazepine derivative in various investigational contexts, including exploring its potential biological activities and developing novel therapeutic agents. The compound is provided with comprehensive analytical characterization to ensure identity, purity, and quality for research applications. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should consult relevant safety data sheets and implement appropriate handling procedures when working with this compound.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-6-25-19-13-17(9-12-20(19)28-14-23(4,5)22(25)27)24-21(26)16-7-10-18(11-8-16)29-15(2)3/h7-13,15H,6,14H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFOEYIOZQWVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC(C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-4-(propan-2-yloxy)benzamide is a complex organic compound with a unique structural configuration that suggests potential biological activities. The compound features a benzoxazepine core and various substituents that may enhance its pharmacological properties. This article reviews its biological activity based on available research findings.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C23H27F3N2O4S
  • Molecular Weight : 484.5 g/mol

This structure includes a benzoxazepine ring fused with a sulfonamide group, which is known for its diverse biological activities.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit several biological activities:

1. Antimicrobial Properties

Research suggests that compounds with similar structural features often demonstrate antimicrobial activity. The benzoxazepine core may interact with bacterial cell membranes or enzymes critical for bacterial survival.

2. Anti-inflammatory Effects

The presence of the sulfonamide group is associated with anti-inflammatory properties. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and modulate immune responses.

3. Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been suggested that similar benzoxazepine derivatives can inhibit glucosylceramide synthase (GCS), which is relevant in conditions like Niemann-Pick disease .

While detailed mechanisms specific to this compound are still under investigation, it is hypothesized that its biological effects arise from interactions with various cellular targets:

  • Enzyme Interactions : The compound may inhibit enzymes involved in lipid metabolism or inflammatory pathways.
  • Receptor Modulation : It may also bind to specific receptors that regulate cellular signaling pathways related to inflammation and cell survival.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

StudyFindings
Study 1Investigated the anti-inflammatory effects of related benzoxazepines; showed significant reduction in cytokine levels in vitro.
Study 2Examined the antimicrobial activity against Gram-positive bacteria; demonstrated effective inhibition at low concentrations.
Study 3Focused on enzyme inhibition; reported that compounds with similar structures effectively inhibited GCS activity, suggesting potential for treating lysosomal storage diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues with Benzoxazepin Cores

The closest structural analog is N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(4-methoxyphenyl)acetamide (), which shares the benzoxazepin core but differs in the substituent:

  • Substituent Type : The analog features a 4-methoxyphenyl acetamide group, whereas the target compound has a 4-(propan-2-yloxy)benzamide.
  • Impact of Substituents: The isopropoxy group in the target compound increases steric bulk and lipophilicity (logP ~3.5 estimated) compared to the smaller methoxy group (logP ~2.1 estimated). This could enhance membrane permeability but reduce aqueous solubility.
Table 1: Core Structure Comparison
Compound Core Structure Substituent Molecular Formula Molecular Weight
Target Compound Benzoxazepin 4-(propan-2-yloxy)benzamide C23H27N2O4 403.48*
Compound Benzoxazepin 2-(4-methoxyphenyl)acetamide C22H26N2O4 382.45

*Estimated based on structural similarity to .

Benzamide Derivatives with Variable Alkoxy Groups

lists benzamide derivatives (Entries 5–8) with alkoxy substituents (methoxy, ethoxy, propoxy, isopropoxy) on the phenyl ring. While these lack the benzoxazepin core, their substituent effects are instructive:

  • Lipophilicity Trends : Increasing alkoxy chain length (methoxy → isopropoxy) correlates with higher logP values (e.g., methoxy: ~2.1, isopropoxy: ~3.5), impacting pharmacokinetics.
  • Metabolic Stability : Bulkier substituents like isopropoxy may resist cytochrome P450-mediated oxidation compared to methoxy or ethoxy groups, prolonging half-life .
Table 2: Substituent Effects in Benzamide Derivatives
Entry () Alkoxy Group logP (Estimated) Metabolic Stability (Relative)
5 Methoxy 2.1 Low (rapid oxidation)
6 Ethoxy 2.8 Moderate
7 Propoxy 3.2 High
8 Isopropoxy 3.5 Very High

Research Implications and Limitations

  • Target Binding : The benzoxazepin core’s rigidity may favor interactions with planar binding pockets (e.g., kinase ATP sites), while the isopropoxy group could enhance hydrophobic interactions.
  • Data Gaps: No explicit bioactivity or crystallographic data for the target compound is provided in the evidence. Structural predictions rely on analogous compounds and computational modeling.

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